1-(4-fluorophenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-22-11-10-19-8-6-14(7-9-19)12-18-23(20,21)13-15-2-4-16(17)5-3-15/h2-5,14,18H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKYDUWYDCFPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural Differences and Implications
- Functional Groups: The target compound’s methanesulfonamide group distinguishes it from fentanyl analogs (e.g., parafluorobutyrfentanyl), which feature amide linkages.
- Piperidine Substituents : The 2-methoxyethyl group on the piperidine ring may enhance solubility compared to phenethyl substituents in fentanyl derivatives. However, this could also diminish receptor affinity due to steric hindrance or reduced lipophilicity .
- Aromatic Systems : The 4-fluorophenyl group is shared with parafluorobutyrfentanyl, suggesting possible overlap in target binding interactions. Fluorination typically enhances metabolic resistance and bioavailability .
Pharmacological and Toxicological Insights
- Receptor Binding: While fentanyl analogs (e.g., W-18, parafluorobutyrfentanyl) act as μ-opioid receptor agonists, the target compound’s sulfonamide group may shift selectivity toward non-opioid targets, such as serotonin or sigma receptors .
- Metabolism : Sulfonamides are prone to N-acetylation or oxidation, whereas amides (e.g., in fentanyls) undergo hydrolysis. This difference could lead to distinct metabolite profiles and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
